3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Overview
Description
3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound that features a unique structure combining a pyridine ring, a cyclopentane ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the pyridine and thiophene moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-aminothiophene share structural similarities with 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Pyridine Derivatives: Compounds like 3-cyanopyridine and 3-aminopyridine also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of the pyridine, cyclopentane, and thiophene rings, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13-11(9-4-1-5-10(9)17-13)12(16)8-3-2-6-15-7-8/h2-3,6-7H,1,4-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWIZPBTMVTDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CN=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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